molecular formula C19H14N4OS B11512079 1-(naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

1-(naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

Cat. No.: B11512079
M. Wt: 346.4 g/mol
InChI Key: HNBTVUSEMZUJFN-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is a complex organic compound that features a naphthalene ring, a phenyl ring, and a tetrazole ring connected via a sulfanyl ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with phenyl tetrazole under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 1-(naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(Naphthalen-1-yl)-3-(4-nitrophenyl)urea: This compound shares the naphthalene ring but has a different functional group.

    N-(4-(Naphthalen-1-yl)phenyl)-[1,1’4’,1’'-terphenyl]-4-amine: Another compound with a naphthalene ring but different substituents.

Uniqueness: 1-(Naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is unique due to its combination of naphthalene, phenyl, and tetrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14N4OS

Molecular Weight

346.4 g/mol

IUPAC Name

1-naphthalen-1-yl-2-(1-phenyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C19H14N4OS/c24-18(17-12-6-8-14-7-4-5-11-16(14)17)13-25-19-20-21-22-23(19)15-9-2-1-3-10-15/h1-12H,13H2

InChI Key

HNBTVUSEMZUJFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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